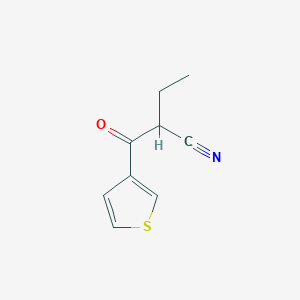
2-(Thiophene-3-carbonyl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Thiophene-3-carbonyl)butanenitrile is a chemical compound with the molecular formula C9H9NOS . It has a molecular weight of 179.24 . It is typically stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for 2-(Thiophene-3-carbonyl)butanenitrile is 1S/C9H9NOS/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7H,2H2,1H3 .Physical And Chemical Properties Analysis
2-(Thiophene-3-carbonyl)butanenitrile is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Biologically Active Compounds
Thiophene-based analogs, such as 2-(Thiophene-3-carbonyl)butanenitrile, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This means they can prevent or slow down the corrosion process, thereby extending the life of materials.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . Organic semiconductors are used in a variety of electronic devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in a wide range of electronic devices, including televisions, computer monitors, and smartphones.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis of Anticancer Agents
2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents . This highlights the potential of 2-(Thiophene-3-carbonyl)butanenitrile in the development of new anticancer drugs.
Synthesis of Anti-Atherosclerotic Agents
2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents . This suggests that 2-(Thiophene-3-carbonyl)butanenitrile could also be used in the development of drugs to treat atherosclerosis.
Development of Insecticides
Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides . This indicates that 2-(Thiophene-3-carbonyl)butanenitrile could potentially be used in the development of new insecticides.
Safety and Hazards
While specific safety and hazard information for 2-(Thiophene-3-carbonyl)butanenitrile is not available in the search results, it’s important to handle all chemicals with appropriate safety measures. This includes wearing protective gloves, clothing, and eye/face protection, and ensuring good ventilation .
Propiedades
IUPAC Name |
2-(thiophene-3-carbonyl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-2-7(5-10)9(11)8-3-4-12-6-8/h3-4,6-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJFXIXFSCZHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)C(=O)C1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophene-3-carbonyl)butanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(4-methoxybenzylidene)-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2575737.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2575743.png)

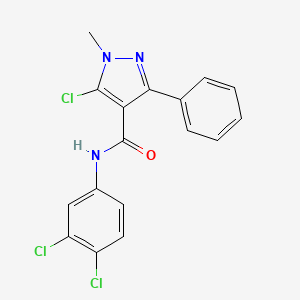
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide](/img/structure/B2575747.png)
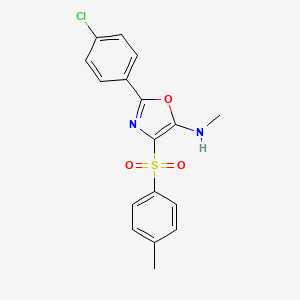
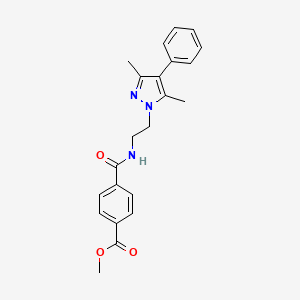
![(Z)-ethyl 2-((3-fluorobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2575751.png)
![[1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazol-5-yl]methanol](/img/structure/B2575752.png)
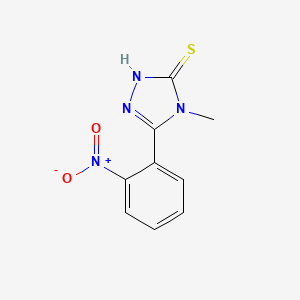
![N-(3,5-difluorophenyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2575756.png)
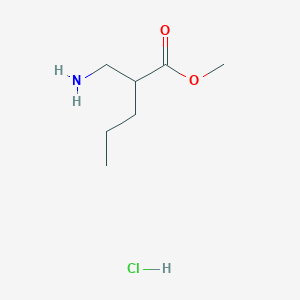
![2-(benzo[c][1,2,5]thiadiazole-5-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2575760.png)